

Comparative NMR Analysis: Characterization of 4-Iodo-m-xylene and its Halogenated Analogues

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Compound of Interest

Compound Name: 4-Iodo-m-xylene

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A definitive guide to the ^1H and ^{13}C NMR spectral features of **4-Iodo-m-xylene**, with a comparative analysis against 4-Bromo-m-xylene. This guide provides researchers, scientists, and drug development professionals with detailed experimental data and protocols to aid in the structural elucidation and quality control of these important chemical intermediates.

In the realm of synthetic chemistry and drug discovery, the precise characterization of molecular structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique for the unambiguous identification and purity assessment of organic compounds. This guide presents a comprehensive ^1H and ^{13}C NMR spectral analysis of **4-Iodo-m-xylene**, a key building block in various synthetic pathways. To provide a deeper understanding of the influence of halogen substitution on the magnetic environment of the xylene scaffold, a direct comparison is made with its bromine-substituted counterpart, 4-Bromo-m-xylene.

Data Presentation: A Comparative Overview

The following tables summarize the ^1H and ^{13}C NMR spectral data for **4-Iodo-m-xylene** and 4-Bromo-m-xylene. The data has been compiled from various spectroscopic databases and literature sources.

Table 1: ^1H NMR Spectral Data Comparison

Compound	Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
4-Iodo-m-xylene	~7.5 (d)	Doublet	1H	H-5
~7.0 (d)	Doublet	1H	H-6	
~6.9 (s)	Singlet	1H	H-2	
~2.3 (s)	Singlet	3H	Ar-CH ₃ (C1)	
~2.2 (s)	Singlet	3H	Ar-CH ₃ (C3)	
4-Bromo-m-xylene	~7.3 (d)	Doublet	1H	H-5
~7.0 (d)	Doublet	1H	H-6	
~7.0 (s)	Singlet	1H	H-2	
~2.3 (s)	Singlet	3H	Ar-CH ₃ (C1)	
~2.2 (s)	Singlet	3H	Ar-CH ₃ (C3)	

Table 2: ¹³C NMR Spectral Data Comparison

Compound	Chemical Shift (δ , ppm)	Assignment
4-Iodo-m-xylene	~141	C-1
~139	C-3	
~138	C-5	
~131	C-6	
~130	C-2	
~99	C-4	
~28	Ar-CH ₃ (C1)	
~20	Ar-CH ₃ (C3)	
4-Bromo-m-xylene	~139	C-1
~138	C-3	
~132	C-5	
~131	C-6	
~129	C-2	
~122	C-4	
~23	Ar-CH ₃ (C1)	
~20	Ar-CH ₃ (C3)	

Note: The chemical shifts are approximate and can vary slightly depending on the solvent and concentration.

Experimental Protocols

A standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra for small aromatic molecules like halogenated xylenes is outlined below.

Sample Preparation:

- Weighing: Accurately weigh 10-20 mg of the solid sample or measure 10-20 μL of the liquid sample.
- Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3) in a clean, dry vial. Tetramethylsilane (TMS) is typically added as an internal standard (δ 0.00 ppm).
- Transfer: After complete dissolution, transfer the solution into a 5 mm NMR tube.
- Filtration (Optional): If the solution contains particulate matter, filter it through a small plug of glass wool into the NMR tube.
- Capping: Securely cap the NMR tube.

^1H NMR Spectroscopy:

- Instrument: A standard NMR spectrometer (e.g., 400 MHz or higher).
- Solvent: CDCl_3 .
- Parameters:
 - Number of Scans: 16-32
 - Relaxation Delay: 1-2 seconds
 - Pulse Width: 30-45°
 - Acquisition Time: 2-4 seconds
 - Spectral Width: 10-15 ppm

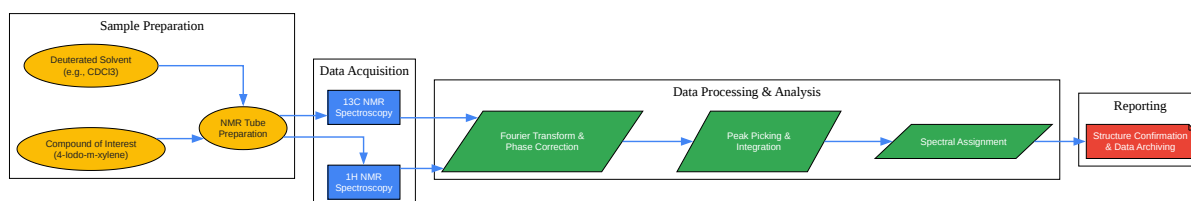
^{13}C NMR Spectroscopy:

- Instrument: A standard NMR spectrometer (e.g., 100 MHz or higher).
- Solvent: CDCl_3 (the residual solvent peak at δ 77.16 ppm can be used as an internal reference).

- Parameters:
 - Number of Scans: 1024-4096 (or more, depending on sample concentration)
 - Relaxation Delay: 2-5 seconds
 - Pulse Width: 30-45°
 - Acquisition Time: 1-2 seconds
 - Spectral Width: 0-220 ppm
 - Decoupling: Proton broadband decoupling.

Workflow for NMR-based Structural Characterization

The following diagram illustrates a typical workflow for the characterization of a small molecule, such as **4-Iodo-m-xylene**, using NMR spectroscopy.



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Caption: A generalized workflow for the structural characterization of a small molecule using NMR spectroscopy.

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